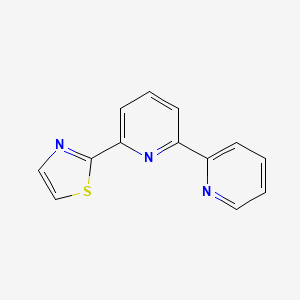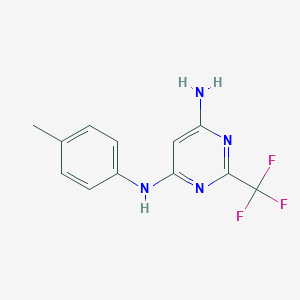
1,2-Difluoro-4-cyclopropylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Difluoro-4-cyclopropylbenzene is an organic compound with the molecular formula C9H8F2. It is a derivative of benzene, where two hydrogen atoms are replaced by fluorine atoms at the 1 and 2 positions, and a cyclopropyl group is attached at the 4 position.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Difluoro-4-cyclopropylbenzene can be synthesized through several methods. One common approach involves the cyclopropanation of a suitable precursor, such as 1,2-difluorobenzene, using a cyclopropylating agent. The reaction typically requires a catalyst, such as a transition metal complex, and is carried out under controlled temperature and pressure conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include purification steps such as distillation or recrystallization to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
1,2-Difluoro-4-cyclopropylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted by other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Cyclopropyl Ring Opening: The cyclopropyl group can undergo ring-opening reactions, leading to the formation of different compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield compounds with different functional groups replacing the fluorine atoms, while oxidation and reduction can lead to various oxidized or reduced derivatives .
Scientific Research Applications
1,2-Difluoro-4-cyclopropylbenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving fluorinated organic molecules and their interactions with biological systems.
Medicine: Research into fluorinated compounds often explores their potential as pharmaceuticals or diagnostic agents.
Industry: The compound may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which 1,2-difluoro-4-cyclopropylbenzene exerts its effects depends on the specific application. In chemical reactions, the fluorine atoms and cyclopropyl group influence the reactivity and stability of the compound. The molecular targets and pathways involved can vary, but the presence of fluorine atoms often enhances the compound’s stability and reactivity due to the strong C-F bond .
Comparison with Similar Compounds
Similar Compounds
1,2-Difluorobenzene: Lacks the cyclopropyl group, making it less sterically hindered.
4-Cyclopropylbenzene: Does not contain fluorine atoms, resulting in different reactivity.
1,2,4-Trifluorobenzene: Contains an additional fluorine atom, altering its chemical properties.
Uniqueness
1,2-Difluoro-4-cyclopropylbenzene is unique due to the combination of fluorine atoms and a cyclopropyl group, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C9H8F2 |
|---|---|
Molecular Weight |
154.16 g/mol |
IUPAC Name |
4-cyclopropyl-1,2-difluorobenzene |
InChI |
InChI=1S/C9H8F2/c10-8-4-3-7(5-9(8)11)6-1-2-6/h3-6H,1-2H2 |
InChI Key |
XJXVTLRKVJBWFN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC(=C(C=C2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 3-bromo-1-oxo-1,5,6,7-tetrahydropyrrolo[1,2-c]pyrimidine-7-carboxylate](/img/structure/B12330318.png)






![5-Methyl-8-oxa-2,5-diaza-spiro[3.5]nonan-6-one; hydrochloride](/img/structure/B12330370.png)
![2-[5-(Tert-butyl-dimethyl-silyloxy)-2-methylene-cyclohexylidene]-ethanol](/img/structure/B12330374.png)



